molecular formula C11H11NO5S B2948624 1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide CAS No. 10312-42-2

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

Cat. No. B2948624
CAS RN: 10312-42-2
M. Wt: 269.27
InChI Key: KNAWULHKVRITGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide” is a derivative of benzisothiazole, which is a heterocyclic compound with a benzene ring fused to an isothiazole ring. The “3-oxo-” indicates the presence of a carbonyl group (C=O), and “1,1-dioxide” suggests the presence of two oxygen atoms. The “butanoic acid” part indicates a four-carbon chain with a carboxylic acid functional group at one end .


Synthesis Analysis

Without specific information or references, it’s difficult to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves the reaction of appropriate precursors under suitable conditions. The precursors would likely include a benzisothiazole derivative and a compound containing the butanoic acid moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzisothiazole ring system, the butanoic acid chain, and the additional functional groups (the carbonyl group and the two oxygen atoms). The exact structure would depend on the positions of these groups on the benzisothiazole ring and the butanoic acid chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carbonyl and carboxylic acid groups could impact its solubility, while the benzisothiazole ring could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Applications

1,2-Benzisothiazole derivatives have been explored for their potential in synthesizing novel cyclic sulfonamides through intramolecular Diels-Alder reactions. These compounds, including novel cyclic sulfonamides like 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides, are synthesized by the thermal Diels-Alder reaction of triene derivatives. These chemical transformations have applications in developing histamine H3 receptor antagonists (Greig, Tozer, & Wright, 2001).

Phytotoxic Activities

The phytotoxic activities of N-substituted phenyl isothiazolone derivatives have been studied, revealing their potential as peroxidizing herbicides. These studies involve the synthesis of 3(2H)-oxo-N-(substituted phenyl)-4,5,6,7-tetrahydro-1,2-benzisothiazoles and their oxidized forms, demonstrating significant phytotoxicities against protoporphyrinogen-IX oxidase isolated from corn and the green microalga Scenedesmus acutus (Miyamoto, Ikeda, & Wakabayashi, 2003).

Catalysis and Material Science

Research into half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands synthesized using the click reaction has unveiled their efficiency in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes demonstrate a pseudo-octahedral "piano-stool" arrangement of donor atoms around ruthenium, highlighting their potential in catalytic processes (Saleem et al., 2013).

Corrosion Inhibition

The corrosion inhibition properties of triazole and thiazole derivatives for the AA2024 aluminium alloy have been evaluated, showing that these compounds can offer significant protection against corrosion in neutral chloride solutions. This research suggests their applicability in developing corrosion-resistant coatings for aluminium alloys (Zheludkevich, Yasakau, Poznyak, & Ferreira, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include further studies to explore its synthesis, properties, and possible uses .

properties

IUPAC Name

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-10(14)6-3-7-12-11(15)8-4-1-2-5-9(8)18(12,16)17/h1-2,4-5H,3,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAWULHKVRITGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazole-2(3H)-butanoic acid, 3-oxo-, 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.